molecular formula C11H16 B14390929 Bicyclo[5.2.2]undeca-1,6-diene CAS No. 88348-68-9

Bicyclo[5.2.2]undeca-1,6-diene

Cat. No.: B14390929
CAS No.: 88348-68-9
M. Wt: 148.24 g/mol
InChI Key: SRYUZPSZGDEMDG-UHFFFAOYSA-N
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Description

Bicyclo[522]undeca-1,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[5.2.2]undeca-1,6-diene can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This method uses a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate as a starting material, which undergoes a smooth and stereospecific rearrangement with the assistance of diethylaluminum chloride (Et2AlCl) to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.2]undeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

Bicyclo[5.2.2]undeca-1,6-diene has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which bicyclo[5.2.2]undeca-1,6-diene exerts its effects involves interactions with specific molecular targets and pathways. These interactions are influenced by the compound’s unique structure, which allows it to engage in various chemical reactions and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the resulting chemical properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.

Properties

CAS No.

88348-68-9

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

bicyclo[5.2.2]undeca-1,6-diene

InChI

InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h4-5H,1-3,6-9H2

InChI Key

SRYUZPSZGDEMDG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCC(=CC1)CC2

Origin of Product

United States

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